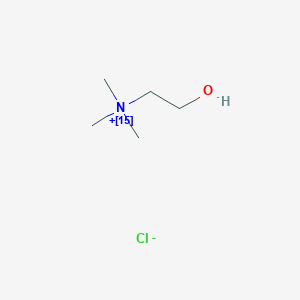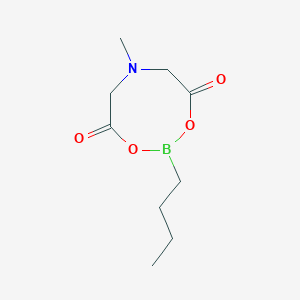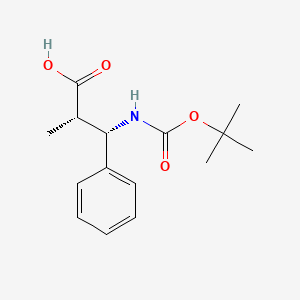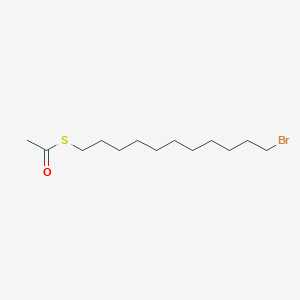
S-(11-Bromoundecyl) ethanethioate
Overview
Description
S-(11-Bromoundecyl) ethanethioate: is a chemical compound with the molecular formula C13H25BrOS thioacetic acid S-(11-bromoundecyl) ester . This compound is characterized by a bromine atom attached to an undecyl chain, which is further connected to a thioacetate group. It is a liquid with a molecular weight of 309.31 g/mol and a density of 0.500 g/mL at 25°C .
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through the reaction of 11-bromoundecanol with thioacetic acid in the presence of a base such as triethylamine .
The reaction is typically carried out in an organic solvent like dichloromethane at a temperature range of 0-25°C .
Industrial Production Methods:
On an industrial scale, the synthesis involves large-scale reactors with controlled temperature and pressure conditions to ensure the purity and yield of the product.
Purification steps such as distillation and recrystallization are employed to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form 11-bromoundecanoic acid .
Reduction: Reduction reactions can lead to the formation of 11-bromoundecanethiol .
Substitution: Substitution reactions can occur at the bromine atom, leading to various derivatives.
Common Reagents and Conditions:
Oxidation : Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed:
11-Bromoundecanoic acid (from oxidation).
11-Bromoundecanethiol (from reduction).
Various substituted derivatives (from substitution reactions).
Chemistry:
Used as an intermediate in the synthesis of more complex organic molecules.
Employed in the study of surface chemistry and self-assembled monolayers (SAMs).
Biology:
Utilized in the modification of biomolecules for research purposes.
Applied in the study of cell membrane interactions.
Medicine:
Investigated for potential use in drug delivery systems.
Studied for its antimicrobial properties.
Industry:
Used in the production of surfactants and lubricants.
Employed in the manufacturing of specialty chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as cell membranes and enzymes . The thioacetate group can act as a leaving group in biochemical reactions, facilitating the modification of biomolecules. The bromine atom enhances the reactivity of the compound, making it useful in various chemical transformations.
Comparison with Similar Compounds
S-(4-Bromobutyl) thioacetate
11-Bromo-1-undecanethiol
4-Mercaptobenzoic acid
Uniqueness:
S-(11-Bromoundecyl) ethanethioate is unique due to its longer alkyl chain, which provides different physical and chemical properties compared to shorter-chain analogs.
The presence of the bromine atom at the 11th position makes it more reactive and versatile in organic synthesis.
This compound's unique structure and reactivity make it a valuable tool in various scientific and industrial applications. Its ability to form self-assembled monolayers and modify surface characteristics further expands its utility in surface chemistry and materials science.
Would you like to know more about any specific aspect of this compound?
Properties
IUPAC Name |
S-(11-bromoundecyl) ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25BrOS/c1-13(15)16-12-10-8-6-4-2-3-5-7-9-11-14/h2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDBIVNXPYJQIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746328 | |
| Record name | S-(11-Bromoundecyl) ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947150-46-1 | |
| Record name | S-(11-Bromoundecyl) ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 947150-46-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methylisoxazolo[5,4-d]pyrimidin-3-amine](/img/structure/B1512767.png)
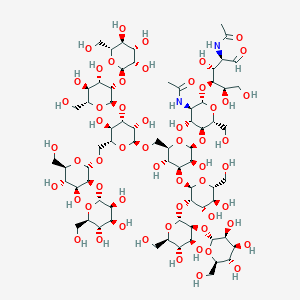

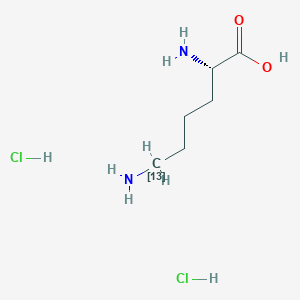
![N-[4-(4-Aminobenzyl)phenyl]-5-norbornene-2,3-dicarboximide](/img/structure/B1512785.png)
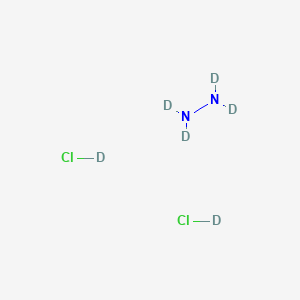
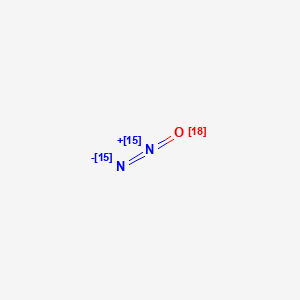
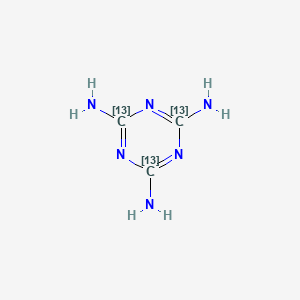
![D-[UL-13C5]Xylose](/img/structure/B1512792.png)
![(S)-2-[Bis(3,5-dimethylphenyl)methoxymethyl]pyrrolidine hydrochloride](/img/structure/B1512794.png)
![(1S,3E)-3-[(2E)-2-[(1R,3As,7aR)-1-[(2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexan-1-ol](/img/structure/B1512796.png)
